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Compound of Interest

Compound Name: Radiprodil

Cat. No.: B1680500

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for a Phase
1b clinical trial investigating the safety, tolerability, pharmacokinetics, and preliminary efficacy of
Radiprodil, a selective negative allosteric modulator of the N-methyl-D-aspartate (NMDA)
receptor subtype 2B (GIuN2B).

Introduction to Radiprodil

Radiprodil is an investigational drug that acts as a negative allosteric modulator of the NR2B
subunit of the NMDA receptor in the brain.[1] By selectively targeting the GIuUN2B subunit,
Radiprodil aims to reduce excessive excitatory neurotransmission, which is implicated in
various neurological disorders.[1][2] Preclinical studies have demonstrated its anticonvulsant
effects, particularly in models with enhanced GIuN2B-NMDA transmission.[3][4] Radiprodil is
being investigated for the treatment of conditions such as GRIN-related disorders with gain-of-
function (GoF) variants, infantile spasms, tuberous sclerosis complex (TSC), and focal cortical
dysplasia (FCD) type Il

Mechanism of Action

Radiprodil selectively binds to the GIuN2B subunit of the NMDA receptor, a ligand-gated ion
channel crucial for synaptic plasticity and transmission. In certain neurological conditions, gain-
of-function mutations in the GRIN genes (encoding NMDA receptor subunits) or overexpression
of GIuUN2B can lead to excessive receptor activation and excitotoxicity. Radiprodil, as a
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negative allosteric modulator, reduces the activity of these hyperactive receptors without

completely blocking them, potentially restoring more normal neuronal function.
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Caption: Radiprodil's mechanism of action on the NMDA receptor.

Phase 1b Clinical Trial Design: "Honeycomb" Study

(NCT05818943)

This protocol is based on the design of the "Honeycomb" study, a Phase 1b open-label trial to

assess the safety, tolerability, pharmacokinetics (PK), and potential efficacy of Radiprodil in

children with a GRIN-related disorder and a Gain-of-Function (GoF) genetic variant.

Study Objectives

Primary Objectives

Secondary Objectives

To assess the safety and tolerability of
Radiprodil in pediatric patients with GRIN-

related disorders.

To evaluate the preliminary efficacy of

Radiprodil in reducing seizure frequency.

To determine the pharmacokinetic profile of

Radiprodil in this patient population.

To assess the impact of Radiprodil on non-
seizure outcomes, including behavioral

symptoms.

Patient Population
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The study enrolls pediatric patients (e.g., 26 months to <12 years) with a confirmed GRIN gene
variant known to result in a gain-of-function of the NMDA receptor. Participants are divided into
two cohorts:

o Cohort 1: Patients with treatment-resistant seizures (e.g., at least 1 observable motor seizure
per week).

o Cohort 2: Patients with significant behavioral and/or motor symptoms but without qualifying
seizures.

Study Design and Treatment

The study is an open-label, single-group, dose-escalation trial. All participants receive
Radiprodil. The study consists of several periods:
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Caption: Workflow of the Phase 1b clinical trial for Radiprodil.

Radiprodil is administered as a liquid suspension twice a day (bid), either orally or via a
gastric/nasogastric tube. The dose is slowly titrated upwards to the highest tolerated dose for
each participant.

Experimental Protocols
Safety and Tolerability Assessment

» Adverse Event (AE) Monitoring: All adverse events are recorded at each study visit, with
severity and relationship to the study drug assessed by the investigator. Serious adverse
events (SAES) are reported to regulatory authorities within the required timeframe.
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» Clinical Laboratory Tests: Blood and urine samples are collected at baseline and at specified
intervals to monitor hematology, clinical chemistry, and urinalysis.

« Vital Signs and Physical Examinations: Vital signs (blood pressure, heart rate, respiratory
rate, temperature) and a complete physical examination are conducted at each study visit.

» Electrocardiograms (ECGs): ECGs are performed at baseline and at key time points to
monitor for any cardiac effects.

 Suicidality Monitoring: Given that Radiprodil is a CNS-active drug, prospective assessments
for suicidal ideation and behavior are conducted using a standardized scale (e.g., Columbia-
Suicide Severity Rating Scale, C-SSRS).

Pharmacokinetic (PK) Analysis

e Blood Sampling: Blood samples for PK analysis are collected at pre-specified time points
after drug administration to determine the plasma concentration of Radiprodil.

o Bioanalytical Method: A validated bioanalytical method (e.g., LC-MS/MS) is used to quantify
Radiprodil concentrations in plasma.

o PK Parameters: The following PK parameters are calculated:

[¢]

Cmax (Maximum plasma concentration)

[e]

Tmax (Time to reach Cmax)

o

AUC (Area under the plasma concentration-time curve)

[¢]

t1/2 (Half-life)

Efficacy Assessments

e Seizure Frequency: For patients in Cohort 1, caregivers maintain a daily seizure diary to
record the frequency and type of all countable motor seizures.

» Clinician and Caregiver Global Impression Scales: The Clinical Global Impression of Severity
(CGI-S) and Change (CGI-C) scales are used to assess the overall clinical status and any
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changes from baseline. A GRIN-specific CGI scale may also be utilized.

e Behavioral and Developmental Assessments: Standardized questionnaires and scales are

used to evaluate changes in behavior, communication, and motor function.

Data Presentation
Summary of Efficacy Results from the Honeycomb

Study

Efficacy Endpoint Result Reference
Median Reduction in Seizure

86%
Frequency
Patients with >50% Reduction
) ) 71%
in Seizures
Patients with 290% Reduction
, _ 43%
in Seizures
Patients Achieving Seizure 1

Freedom

Summary of Safety Findings from the Honeycomb Study

Adverse Event Category

Details

Reference

Most Common Treatment-

Emergent AEs

Associated with infections or
underlying disease symptoms
(e.g., pyrexia, diarrhea,
respiratory tract infection,

agitation).

Serious Adverse Events
(SAEs)

Three patients experienced
SAEs (obstructive bronchitis,
viral pneumonia, adenovirus
infection); none were

considered treatment-related.

Deaths

None reported.
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Conclusion

The Phase 1b clinical trial design for Radiprodil provides a robust framework for evaluating its
safety, tolerability, and preliminary efficacy in a pediatric population with GRIN-related
disorders. The promising results from the "Honeycomb" study, demonstrating a significant
reduction in seizure frequency and a favorable safety profile, support the continued
development of Radiprodil for this and other related neurological conditions. These findings
have paved the way for a planned global Phase 3 trial to further confirm the efficacy and safety
of Radiprodil.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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